beta-Bisabolene
Overview
Description
beta-Bisabolene: is a naturally occurring sesquiterpene, a class of terpenes that consists of three isoprene units. It is found in the essential oils of various plants, including ginger, lemon, and oregano. This compound is known for its balsamic odor and is used in the fragrance and flavor industries. It is also approved as a food additive in Europe .
Scientific Research Applications
Chemistry:
Biofuel Production:
Biology:
Pheromones: beta-Bisabolene functions as a pheromone in certain insects, such as stink bugs and fruit flies.
Medicine:
Anticancer Agent: this compound has shown cytotoxicity against breast cancer cell lines.
Antimicrobial Agent: It exhibits synergistic bactericidal activity against Staphylococcus aureus.
Industry:
Fragrance and Flavor: Used in the formulation of fragrances and as a flavoring agent due to its balsamic odor.
Mechanism of Action
Target of Action
Beta-Bisabolene, a natural chemical compound classified as a sesquiterpene , primarily targets cells in the body. It exhibits selective cytotoxic activity for mouse cells . The compound’s primary targets include normal Eph4, MG1361, and 4T1 cells .
Mode of Action
This compound interacts with its targets by exhibiting selective cytotoxic activity This means it has the ability to kill cells, particularly cancer cells, without causing significant harm to normal cells
Biochemical Pathways
This compound is produced from farnesyl pyrophosphate (FPP) and is present in the essential oils of various plants . It is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . The compound’s production involves the farnesyl diphosphate biosynthetic pathway .
Result of Action
This compound exhibits selective cytotoxic activity against various cells. For instance, it has been shown to act against normal Eph4, MG1361, and 4T1 cells with IC 50 values of >200 µg/ml, 65.49 µg/ml, and 48.99 µg/ml, respectively . It also acts against normal MCF‐10A, MCF‐7, MDA‐MB‐231, SKBR3, and BT474 cells with IC 50 values of 114.3 µg/ml, 66.91 µg/ml, 98.39 µg/ml, 70.62 µg/ml, and 74.3 µg/ml, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by light, as it is photosensitive . More research is needed to fully understand how different environmental factors influence the compound’s action, efficacy, and stability.
Safety and Hazards
Beta-Bisabolene may be fatal if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
The production of beta-Bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica presents a more competitive and environmentally sustainable method for industrial production of this compound . This approach provides valuable insights into the engineering of Yarrowia lipolytica for higher-level production of bisabolene and its utilization in converting waste cooking oil into various industrially valuable products .
Biochemical Analysis
Biochemical Properties
Beta-Bisabolene interacts with various enzymes and proteins in biochemical reactions. For instance, in the yeast Saccharomyces cerevisiae, AcTPS5, a new gamma-bisabolene synthase, has been identified . This enzyme plays a crucial role in the biosynthesis of this compound .
Cellular Effects
This compound has been found to exhibit cytotoxicity in breast cancer cell lines and synergistic bactericidal activity against Staphylococcus aureus . These effects highlight the influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in Saccharomyces cerevisiae, the expression of AcTPS5 and the mevalonate pathway in peroxisomes leads to the production of gamma-bisabolene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in Saccharomyces cerevisiae, gamma-bisabolene production increased from 125.0 mg/L to 584.14 mg/L in shake-flask fermentation and 2.69 g/L in fed-batch fermentation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. In Saccharomyces cerevisiae, it is produced from acetyl-CoA, a precursor in terpene biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reagent Method: One of the synthetic routes involves the preparation of a Grignard reagent, specifically 2-methyl-2-butenyl magnesium bromide. This reagent undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The addition product is then subjected to acid treatment to obtain beta-bisabolene alcohol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-Bisabolene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its hydrogenated form, bisabolane, which has potential as a biofuel.
Substitution: this compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxygenated derivatives such as bisabolol.
Reduction: Bisabolane.
Substitution: Halogenated bisabolene derivatives.
Comparison with Similar Compounds
alpha-Bisabolene: Another isomer of bisabolene with similar properties but different double bond positions.
gamma-Bisabolene: Yet another isomer with distinct double bond positions.
Uniqueness:
Odor: beta-Bisabolene has a unique balsamic odor that distinguishes it from its isomers.
Biological Activity: It has specific biological activities, such as its role as a pheromone and its cytotoxicity against cancer cells, which may differ from its isomers.
Properties
IUPAC Name |
(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVRYFILCSYSP-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017550 | |
Record name | beta-Bisabolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-61-4 | |
Record name | β-Bisabolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Bisabolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Bisabolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BISABOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Beta-Bisabolene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol.
ANone: this compound is found in a variety of plants, including ginger (Zingiber officinale) [], lemon basil (Ocimum basilicum) [], oregano (Origanum vulgare) [], yarrow (Achillea millefolium) [], and several species of the genus Psidium [].
ANone: this compound is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for various terpenes. The cyclization of FPP to this compound is catalyzed by specific terpene synthases. Studies on aristolochene synthase (AS), an enzyme that normally produces the bicyclic sesquiterpene aristolochene, have shown that mutations can alter the enzyme's selectivity, leading to the production of this compound as a major product [].
ANone: Research suggests that this compound exhibits several biological activities, including:
- Antimicrobial activity: this compound has shown activity against a range of bacteria and fungi, including Streptococcus mutans, Staphylococcus aureus, Bacillus spp., Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [, , , , ].
- Antifungal activity: this compound has demonstrated potent antifungal effects against various plant pathogens, including Microcystis aeruginosa [, ]. It may act synergistically with other sesquiterpenes, such as precocenes, beta-caryophyllene, and beta-farnesene, to inhibit the growth of weeds and pathogens [].
- Anti-inflammatory activity: While direct mechanisms are still under investigation, this compound, alongside other compounds like ascorbic acid, beta-carotene, and naringin found in Citrus karna extracts, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model [].
- Anti-ulcer activity: this compound was identified as one of the anti-ulcer active principles in ginger [].
ANone: The diverse biological activities of this compound make it a promising candidate for various applications, including:
- Pharmaceuticals: Its anti-inflammatory, antimicrobial, and anti-ulcer properties make it a potential therapeutic agent for a range of conditions. Studies have explored its potential for treating peptic ulcers [] and toxoplasmosis [].
- Cosmetics: this compound's antimicrobial and anti-inflammatory properties could be beneficial in skincare products for acne treatment and wound healing [, ].
- Agriculture: Its antifungal activity against plant pathogens suggests potential as a natural biocontrol agent in agriculture. Studies have demonstrated its efficacy against Fusarium sambucinum strains, which produce harmful trichothecenes [].
ANone: Several analytical methods are commonly employed for the characterization and quantification of this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the identification and quantification of volatile compounds, including this compound, in various matrices. This technique separates the compounds based on their volatility and identifies them based on their mass-to-charge ratio [, , , , , , , , , , , , , , , , , , , , , , , ].
- Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS. It utilizes a fiber coated with an adsorbent material to extract volatile compounds from a sample, followed by thermal desorption and analysis by GC-MS [, , , , ].
- Supercritical Fluid Extraction (SFE): SFE utilizes supercritical carbon dioxide as a solvent to extract compounds from plant materials. This technique offers several advantages, including high selectivity, efficiency, and environmental friendliness. SFE has been employed to extract and concentrate this compound from Satureja montana, enriching its thymoquinone content [].
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